molecular formula C19H18N4O2 B12160942 N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12160942
M. Wt: 334.4 g/mol
InChI Key: ZJZSYSOQWUELJY-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-methoxybenzyl group and a pyrimidin-2-ylamino substituent. This structure is characteristic of compounds designed to probe biological pathways, with the pyrimidine ring often serving as a key pharmacophore that mimics purine bases to interact with the ATP-binding sites of various kinases. Compounds with similar structural motifs, particularly the 2,4-dianilinopyrimidine core, have been extensively investigated as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a promising target in oncology due to its role in cell adhesion, migration, proliferation, and survival signaling in multiple malignancies . The inclusion of the 4-methoxybenzyl group, a moiety present in other bioactive molecules , may influence the compound's physicochemical properties and binding affinity. This benzamide derivative is of significant interest in early-stage scientific research for developing novel targeted therapies. Its potential mechanism of action, inferred from closely related analogs, likely involves competitive inhibition at the ATP-binding pocket of kinase targets, leading to the disruption of downstream signaling pathways and the induction of apoptosis in cancer cells . Researchers can utilize this compound as a valuable chemical tool to further elucidate the complex biology of FAK and other kinases, study tumor progression, and explore mechanisms of drug resistance. As a supplier, we provide this compound to support these vital investigations. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

ZJZSYSOQWUELJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Core Coupling Strategy

The primary synthetic route to N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves coupling 4-methoxybenzylamine with a pyrimidine-containing benzamide precursor. The reaction typically proceeds via an amide bond formation between the benzoyl chloride derivative of 4-(pyrimidin-2-ylamino)benzoic acid and 4-methoxybenzylamine. Key steps include:

  • Activation of the Carboxylic Acid : The benzoic acid derivative is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

  • Nucleophilic Substitution : The acyl chloride reacts with 4-methoxybenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to facilitate amide bond formation in dimethylformamide (DMF). These methods avoid the need for handling volatile acyl chlorides and are preferred for their milder conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing solvents (DMF, THF, DCM) and temperatures reveal that DMF at 60°C provides optimal solubility and reaction rates for the amide coupling step. Elevated temperatures (>80°C) risk decomposition of the methoxybenzyl group, while lower temperatures (<40°C) result in incomplete conversions.

Catalytic Systems

The use of EDC/HOBt in DMF achieves yields of 75–85%, whereas DCC-mediated couplings yield 65–70% due to side product formation. Recent advances utilize polymer-supported carbodiimides to simplify purification, though scalability remains a challenge.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for pharmacological studies.

Spectroscopic Data

Molecular Formula : C₁₉H₁₈N₄O₂
Molecular Weight : 334.4 g/mol
¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.75 (s, 3H, OCH₃),

  • δ 4.45 (d, 2H, J = 5.6 Hz, CH₂),

  • δ 6.90–8.20 (m, 10H, aromatic and pyrimidine-H),

  • δ 10.12 (s, 1H, NH).
    IR (cm⁻¹) : 3280 (N–H), 1650 (C=O), 1605 (C=N).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acyl Chloride Route7892High reactivityHandling hazardous reagents
EDC/HOBt Coupling8595Mild conditionsCost of coupling agents
Buchwald–Hartwig7090Broad substrate scopeRequires palladium catalysts

Scale-Up and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. The EDC/HOBt method is favored for its reproducibility, though solvent recovery systems are necessary to mitigate DMF waste. Continuous flow reactors have been explored to enhance heat transfer and reduce reaction times .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Refluxing with concentrated HCl (6M, 100°C, 12h) yields 4-(pyrimidin-2-ylamino)benzoic acid and 4-methoxybenzylamine as products.

  • Alkaline Hydrolysis : Treatment with NaOH (2M, ethanol/water, 80°C) produces the corresponding carboxylate salt.

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), 100°C, 12h4-(Pyrimidin-2-ylamino)benzoic acid + 4-Methoxybenzylamine
Alkaline HydrolysisNaOH (2M), ethanol/water, 80°CSodium 4-(pyrimidin-2-ylamino)benzoate

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-ylamino group participates in nucleophilic substitution reactions. For example:

  • Amination : Reacting with alkylamines (e.g., piperazine) in ethanol/water under reflux (14h) replaces the pyrimidine’s amino group with secondary amines .

  • Halogenation : Chlorination using POCl₃ (neat, 110°C, 6h) converts the amino group to a chloro substituent .

Reaction Type Conditions Products
AminationPiperazine, ethanol/water, refluxN-(4-Methoxybenzyl)-4-(piperazin-1-yl)benzamide
HalogenationPOCl₃, 110°C, 6hN-(4-Methoxybenzyl)-4-(2-chloropyrimidinyl)benzamide

Oxidation Reactions

The methoxybenzyl group and pyrimidine ring are susceptible to oxidation:

  • Methoxybenzyl Oxidation : Using KMnO₄ in acidic medium oxidizes the methoxybenzyl group to 4-methoxybenzoic acid.

  • Pyrimidine Ring Oxidation : H₂O₂ in acetic acid (50°C, 4h) forms pyrimidine N-oxides.

Reaction Type Conditions Products
Aromatic OxidationKMnO₄, H₂SO₄, 60°C4-Methoxybenzoic acid + 4-(pyrimidin-2-ylamino)benzamide derivative
N-OxidationH₂O₂, acetic acid, 50°CPyrimidine N-oxide derivative

Salt Formation

The compound forms salts with acids, enhancing solubility for pharmaceutical applications:

  • Phosphate Salts : Reacting with H₃PO₄ in methanol yields mono- or di-phosphate salts, depending on stoichiometry .

  • Hydrochloride Salts : Treatment with HCl gas in diethyl ether produces crystalline hydrochloride salts .

Salt Type Conditions Applications
MonophosphateH₃PO₄ (1 eq), methanolImproved aqueous solubility for drug formulations
HydrochlorideHCl gas, diethyl etherStabilized crystalline form

Electrophilic Aromatic Substitution

The methoxy-substituted benzyl group directs electrophilic substitution to the para position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the methoxy group.

  • Sulfonation : Fuming H₂SO₄ (50°C, 2h) adds a sulfonic acid group.

Reaction Type Conditions Products
NitrationHNO₃/H₂SO₄, 0°C4-Methoxy-3-nitrobenzyl derivative
SulfonationFuming H₂SO₄, 50°C4-Methoxybenzylsulfonic acid derivative

Reduction Reactions

Selective reduction of functional groups:

  • Amide Reduction : LiAlH₄ in dry THF reduces the amide to a secondary amine .

  • Nitro Group Reduction : H₂/Pd-C reduces nitro groups to amines under mild conditions.

Reaction Type Conditions Products
Amide ReductionLiAlH₄, dry THF, refluxN-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzylamine
Nitro ReductionH₂ (1 atm), Pd-C, ethanolAminobenzyl derivative

Scientific Research Applications

Chemical Properties and Structure

The compound N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide can be characterized by its molecular formula C17H18N4OC_{17}H_{18}N_{4}O and a molecular weight of approximately 298.35 g/mol. Its structure consists of a benzamide core substituted with a pyrimidine ring, which is known to enhance biological activity through interactions with specific molecular targets.

Anticancer Activity

Numerous studies have investigated the potential anticancer properties of this compound, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous tissues.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on CDK activity, suggesting potential use in cancer therapy .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease.

  • Case Study : A derivative showed promising results in protecting neuronal cells from apoptosis induced by toxic agents, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Enzyme Inhibition

The compound has been explored as a biochemical probe for studying enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

  • Application : It is utilized to investigate the mechanisms of enzyme inhibition and activation, particularly in pathways relevant to cancer and neurodegeneration .

Drug Development

The structural characteristics of this compound make it a candidate for further optimization in drug design, especially for developing selective inhibitors targeting specific diseases.

Data Summary Table

Application AreaDescriptionReferences
Anticancer ActivityInhibits CDK activity leading to reduced cell proliferation
Neuroprotective EffectsProtects neuronal cells from toxic-induced apoptosis
Enzyme InhibitionModulates enzyme activity for biochemical studies
Drug DevelopmentPotential for optimization in selective inhibitor design

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide, we compare it with structurally analogous benzamide derivatives reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance Evidence Source
Target Compound N-(4-Methoxybenzyl), 4-(Pyrimidin-2-ylamino) ~350 (estimated) High lipophilicity (LogP ~5.9 inferred), potential kinase inhibition Hypothesized anti-inflammatory/anti-cancer activity -
Imatinib N-(4-Methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl), 4-((4-methylpiperazin-1-yl)methyl) 493.6 LogP ~3.5, high solubility due to piperazine Approved BCR-ABL/PDGFR kinase inhibitor for leukemia
Compound 7a N-(4-(Phenylsulfonamidomethyl)benzyl), 4-((Pyrimidin-2-ylamino)methyl) 506.16 White solid, m.p. 189–191°C, 85% yield Anti-inflammatory hybrid with sulfonamide group
Compound 8d Thiophene-2-carboxamide substituent Not specified m.p. 200°C, distinct NMR/FTIR profiles Synthesized for kinase inhibitor screening
Compound 7m 3-(Trifluoromethyl)phenylsulfonamido group 522.14 m.p. 160–162°C, 72% yield Enhanced metabolic stability due to CF3 group
Methanesulfonic Acid Salt (Imatinib Derivative) 4-(4-Methylpiperazin-1-ylmethyl) with mesylate counterion ~600 (estimated) Crystalline form, improved bioavailability Used in tumor therapy formulations

Key Structural and Functional Insights

Substituent Effects on Solubility and Activity: The 4-methoxybenzyl group in the target compound increases lipophilicity compared to imatinib’s 4-methylpiperazinylmethyl group, which enhances aqueous solubility via protonation . This difference may affect oral bioavailability and tissue penetration. Sulfonamide derivatives (e.g., Compounds 7a, 7m) exhibit anti-inflammatory activity due to sulfonamide’s hydrogen-bonding capacity, whereas pyrimidin-2-ylamino groups in the target compound prioritize kinase interaction .

Thermal Stability and Synthetic Feasibility :

  • The target compound’s synthetic yield and purity are comparable to analogues like Compound 7a (85% yield) and 7m (72% yield), suggesting feasible scalability .
  • Higher melting points in sulfonamide derivatives (e.g., 7a: 189–191°C) versus the target compound (estimated lower due to methoxy group) reflect differences in crystallinity and intermolecular interactions .

Biological Target Specificity: Imatinib and its derivatives (e.g., methanesulfonic acid salt) target BCR-ABL and PDGFR kinases, validated by clinical use . The target compound’s pyrimidin-2-ylamino group aligns with kinase inhibitor pharmacophores but lacks direct evidence of target engagement.

Metabolic and Pharmacokinetic Considerations :

  • The 3-(trifluoromethyl)phenyl group in Compound 7m improves metabolic stability by resisting oxidative degradation, a feature absent in the target compound but relevant for optimization .
  • Imatinib’s 4-methylpiperazine group facilitates solubility and distribution, whereas the target’s methoxy group may reduce clearance rates via steric hindrance .

Biological Activity

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol

The compound features a benzamide core linked to a pyrimidine moiety, which is known to interact with various biological targets, including kinases.

Anticancer Properties

This compound has shown promising anticancer activity through its inhibition of receptor tyrosine kinases (RTKs). Research indicates that compounds with similar structures exhibit potent inhibitory effects against several RTKs, including EGFR and PDGFR .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

Compound NameTarget ReceptorIC50 (µM)Reference
This compoundEGFR0.045
N-(4-methoxyphenyl)-4-(pyridin-2-ylamino)benzamidePDGFR0.032
4-(Chloromethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamideKDR0.050

Kinase Inhibition

The compound has been identified as a selective inhibitor of certain kinases involved in cancer progression. The ability to inhibit these kinases suggests its potential use in targeted cancer therapies .

Case Study: In Vivo Efficacy

In a study involving xenograft models, this compound demonstrated significant tumor growth inhibition when administered at doses of 40 mg/kg. This was attributed to its ability to effectively inhibit the target kinases involved in tumor proliferation .

The mechanism by which this compound exerts its biological effects involves the disruption of signaling pathways mediated by the inhibited kinases. This leads to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzamide and pyrimidine moieties can significantly influence the biological activity of the compound. For instance, substituents on the benzene ring can enhance potency and selectivity towards specific kinase targets.

Table 2: Structure-Activity Relationships

ModificationActivity ChangeReference
Methoxy group at para positionIncreased potency
Methyl substitution on pyrimidineEnhanced selectivity
Halogen substitutionsVariable effects

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Coupling a pyrimidin-2-amine derivative with a benzamide precursor. For example, 4-aminobenzoic acid is activated (e.g., using EDC/HOBt) and reacted with 4-methoxybenzylamine to form the benzamide backbone.
  • Step 2: Introducing the pyrimidine moiety via nucleophilic aromatic substitution (e.g., using Pd-catalyzed cross-coupling or direct amination).
    Intermediates are characterized using 1H/13C NMR for structural confirmation (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrimidine NH at δ 8.2 ppm) and ESI-MS for molecular weight validation .

Q. Q2. How are purity and stability assessed during synthesis?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via TLC or LC-MS to detect degradation products (e.g., hydrolysis of the methoxy group or benzamide bond) .

Advanced Synthetic Optimization

Q. Q3. How can researchers optimize reaction yields for the pyrimidine coupling step?

Answer: Key parameters include:

  • Catalyst screening: Pd(OAc)₂/XPhos systems improve coupling efficiency for electron-deficient pyrimidines.
  • Solvent effects: DMF or DMSO enhances solubility of aromatic intermediates.
  • Temperature control: Reactions at 80–100°C minimize side products (e.g., dimerization).
    Contradictions in yields (e.g., 60% vs. 83% in similar conditions) may arise from trace moisture or oxygen sensitivity, requiring strict inert atmospheres .

Q. Q4. What strategies resolve low solubility during purification?

Answer:

  • Co-solvent systems: Use DCM/MeOH (9:1) for recrystallization.
  • Derivatization: Temporarily protect the pyrimidine NH with Boc groups to enhance crystallinity .

Biological Activity and Mechanisms

Q. Q5. What in vitro assays are used to evaluate this compound’s HDAC inhibitory activity?

Answer:

  • HDAC enzyme assays: Fluorescence-based kits (e.g., BPS Bioscience) measure deacetylation of lysine substrates. IC₅₀ values <1 μM indicate potency (e.g., HDAC1/2 selectivity observed in MGCD0103 analogs) .
  • Cellular assays: Western blotting for acetylated histone H3 (Ac-H3) in cancer cell lines (e.g., HCT-116) after 24-hour treatment .

Q. Q6. How does structural modification impact Hedgehog (Hh) pathway inhibition?

Answer:

  • Pyrimidine substitution: Electron-withdrawing groups (e.g., CF₃) at the 4-position enhance Hh inhibition (IC₅₀ = 0.2 μM vs. 1.5 μM for unsubstituted analogs).
  • Benzamide flexibility: Rigid linkers (e.g., ethynyl) improve binding to Smoothened receptors. Data contradictions in IC₅₀ values may stem from assay variability (e.g., Gli-luciferase reporter vs. PTCH1 knockdown models) .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on anti-inflammatory activity?

Answer:

  • Contextual factors: Derivatives with sulfonamide groups (e.g., compound 7h in ) show TNF-α inhibition (IC₅₀ = 5 nM) but poor solubility, leading to variability in cell-based assays.
  • Dose-response validation: Repeat assays with standardized LPS-induced inflammation models (e.g., RAW264.7 macrophages) and orthogonal methods (ELISA vs. qPCR) .

Q. Q8. Why do selectivity profiles vary across HDAC isoforms?

Answer:

  • Structural determinants: The methoxybenzyl group’s bulkiness reduces HDAC8 affinity (Ki >10 μM) but enhances HDAC1/3 binding (Ki = 0.3 μM).
  • Assay conditions: Use of recombinant vs. native HDAC complexes affects results (e.g., co-factor requirements) .

Analytical and Computational Methods

Q. Q9. What computational tools predict metabolic stability of this compound?

Answer:

  • ADMET prediction: SwissADME or ADMETLab 2.0 assess CYP450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group).
  • MD simulations: GROMACS models predict aqueous solubility and membrane permeability (LogP ≈ 2.5) .

Q. Q10. How is crystallinity validated for X-ray diffraction studies?

Answer:

  • SC-XRD: Slow evaporation from EtOAc yields single crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Hirshfeld analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds between benzamide carbonyl and pyrimidine NH) .

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